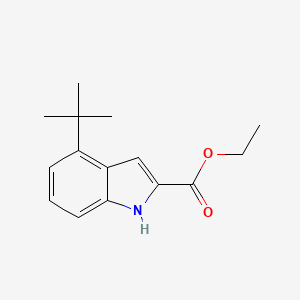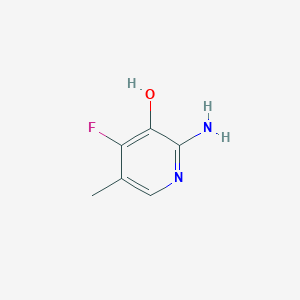
2-Amino-4-fluoro-5-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-fluoro-3-hydroxy-5-picoline is a chemical compound belonging to the class of picolines, which are derivatives of pyridine. This compound features an amino group (-NH2) at the second position, a fluoro group (-F) at the fourth position, and a hydroxyl group (-OH) at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-3-hydroxy-5-picoline typically involves multiple steps, starting from pyridine derivatives. One common synthetic route is the halogenation of pyridine followed by selective functional group modifications. For example, starting with 2-bromo-4-methylpyridine, the amino group can be introduced at the pyridine C2-position via Buchwald–Hartwig amination
Industrial Production Methods: In an industrial setting, the production of 2-Amino-4-fluoro-3-hydroxy-5-picoline may involve large-scale chemical reactions under optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired modifications on the pyridine ring.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-fluoro-3-hydroxy-5-picoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Amino-4-fluoro-3-hydroxy-5-picoline.
Applications De Recherche Scientifique
2-Amino-4-fluoro-3-hydroxy-5-picoline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-4-fluoro-3-hydroxy-5-picoline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Amino-5-methylpyridine
2-Hydroxy-5-picoline
2-Bromo-4-methylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
1003710-87-9 |
|---|---|
Formule moléculaire |
C6H7FN2O |
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
2-amino-4-fluoro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7FN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
Clé InChI |
HGWDBYSJCQGLEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)

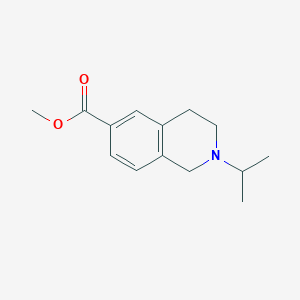
![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
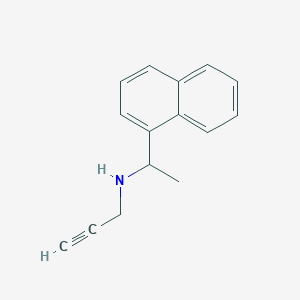
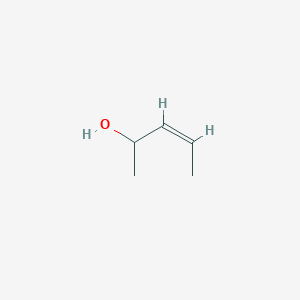

![7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B15360826.png)
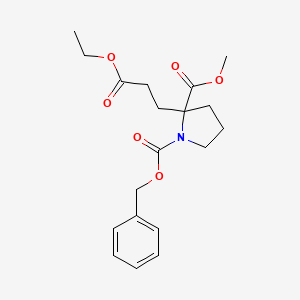
![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)

![5-[4-(Trifluoromethoxy)phenyl]-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15360867.png)
